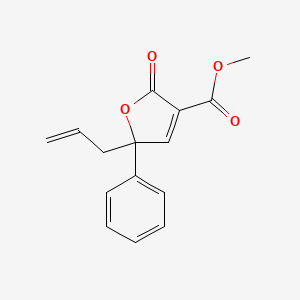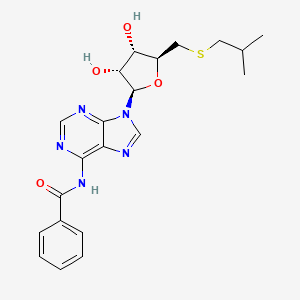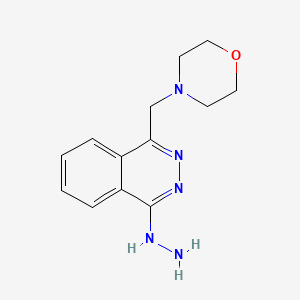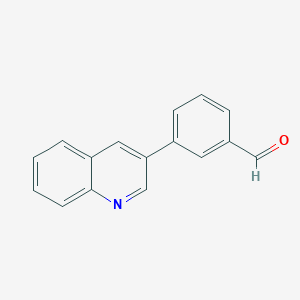
4-(Dimethylphosphoryl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphoryl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a dimethylphosphoryl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Dimethylphosphoryl)benzamide can be synthesized through the direct condensation of benzoic acids and amines in the presence of catalysts. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of ultrasonic irradiation and green catalysts ensures that the production process is both efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylphosphoryl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of electrochemically generated superoxide anion in the presence of molecular oxygen can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized benzamide derivatives, while substitution reactions can produce a wide range of substituted benzamides .
Aplicaciones Científicas De Investigación
4-(Dimethylphosphoryl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylphosphoryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This suggests that this compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Dimethylphosphoryl)benzamide include:
- N-benzhydryl benzamide
- N, N-diphenethyl benzamide
- N, N-dihexyl benzamide
- N, N-dioctyl benzamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphosphoryl group differentiates it from other benzamide derivatives, potentially leading to unique interactions and applications in various fields .
Propiedades
Número CAS |
61738-50-9 |
|---|---|
Fórmula molecular |
C9H12NO2P |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
4-dimethylphosphorylbenzamide |
InChI |
InChI=1S/C9H12NO2P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H2,10,11) |
Clave InChI |
OCNHLTDLJMUDHZ-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=C(C=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)




![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)


![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
